(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12(2)13-5-7-14(8-6-13)17-16(18)10-9-15-4-3-11-19-15/h3-12H,1-2H3,(H,17,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBILEVSRDRXLX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The reaction between an appropriate amine and an acyl chloride or anhydride forms the amide bond.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Isopropyl Substitution: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Alkylated or acylated derivatives of the phenyl or thiophene rings.
Scientific Research Applications
(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and the heterocyclic moiety significantly influence physicochemical properties:
*Predicted based on isopropyl’s hydrophobicity relative to CF₃/Cl.
- Lipophilicity: Chlorinated (e.g., 2j, 2k) and trifluoromethyl derivatives exhibit higher log D values (>4.5), correlating with enhanced membrane permeability but increased cytotoxicity .
- Thermal Stability : Morpholine-substituted analogs (e.g., 30a) show higher melting points (>290°C) due to hydrogen-bonding capacity, whereas bulky alkyl groups (e.g., isopropyl) may lower melting points by disrupting crystallinity .
Antimicrobial Efficacy
- Chlorinated Derivatives : Compounds like 2j (3,4-dichlorophenyl) and 2k (4-CF₃O-phenyl) demonstrate submicromolar activity against S. aureus, MRSA, and mycobacteria (MIC: 0.15–5.57 µM) due to enhanced electron-withdrawing effects and lipophilicity .
- Thiophene-Containing Analogs : Derivatives with thiophene (e.g., 4b in ) show moderate activity, suggesting the heterocycle’s planarity facilitates target binding but may reduce potency compared to chlorinated phenyl groups .
- Target Compound : The isopropyl group’s steric bulk may limit interactions with bacterial enzymes compared to smaller substituents (e.g., Cl), but thiophene’s aromaticity could promote π-π stacking in hydrophobic pockets.
Cytotoxicity Trends
Key Research Findings and Implications
Substituent Design : Electron-withdrawing groups (Cl, CF₃) optimize antimicrobial activity but require balancing with cytotoxicity. Bulky alkyl groups (e.g., isopropyl) may improve selectivity .
Heterocycle Impact : Thiophene offers metabolic stability but may reduce potency compared to halogenated phenyl rings. Hybrid structures (e.g., thiophene + morpholine) could synergize activity and solubility .
ADMET Considerations : Lower log D correlates with reduced cytotoxicity, making the target compound a promising candidate for further optimization .
Biological Activity
(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide, also known as a thienyl derivative, has garnered attention in recent years due to its potential biological activities. This compound's structure suggests that it may exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This article will explore the biological activity of this compound based on current research findings.
Structure and Composition
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C16H19NOS
- Molecular Weight : 273.39 g/mol
Structural Representation
The structural representation of this compound can be depicted as follows:
Anti-Cancer Properties
Recent studies have indicated that thienyl derivatives, including this compound, exhibit significant anti-cancer activities. For instance, a study demonstrated that derivatives of thalidomide showed potent growth inhibition of cancer cells while sparing non-tumorigenic cells at concentrations around 10 µM .
Case Study: Inhibition of Tumor Cell Growth
A specific investigation into the effects of thienyl derivatives on liver cancer cells revealed that certain compounds led to a marked decrease in cell proliferation and motility. The mechanism was attributed to alterations in key signaling pathways involved in tumor growth .
Anti-Diabetic Activity
In another study focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, compounds similar to this compound were shown to significantly inhibit DPP-4 activity, which is crucial for glucose metabolism. A compound with a similar structure demonstrated over 80% inhibition of DPP-4 at a dosage of 3 mg/kg .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. It has been suggested that thienyl derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. The exact mechanisms are still under investigation but may involve the inhibition of pro-inflammatory cytokines .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the propan-2-yl-substituted aniline is acylated with an activated thiophene-containing acryloyl chloride under basic conditions (e.g., using triethylamine in dry dichloromethane). Stereochemical control for the (E)-configuration is achieved through reaction temperature modulation (0–5°C) and catalytic base selection. Intermediate purification via column chromatography (hexane/ethyl acetate gradient) ensures high enantiomeric purity. Yield optimization may require iterative adjustments to stoichiometry and solvent polarity .
Q. How can the structural identity of this compound be validated spectroscopically?
- Methodological Answer : Confirm the structure using:
- 1H/13C NMR : Key signals include the enamide NH proton (~9.5–10.5 ppm, broad singlet), thiophene protons (δ 6.8–7.5 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet).
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]+) to the exact mass (calculated: 313.14 g/mol).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water). Refinement using SHELXL-2018 (R-factor < 0.05) resolves bond angles and torsional strain .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for anti-proliferative activity using:
- MTT Assay : Test against cancer cell lines (e.g., HCT116 colon, A549 lung) at concentrations 0.1–100 µM. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells.
- Enzyme Inhibition : Assess HDAC or kinase inhibition using fluorogenic substrates (e.g., HDAC-Glo™ assay). IC50 values < 1 µM warrant further mechanistic studies .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during synthesis?
- Methodological Answer :
- Solvent Selection : Use anhydrous THF or DMF to minimize side reactions (e.g., hydrolysis).
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
- Work-Up : Extract impurities via aqueous washes (NaHCO3 for acidic byproducts; brine for organics). Purity > 98% is achievable using preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What strategies elucidate the mechanism of action for this compound?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or isopropyl groups to correlate structural features with bioactivity.
- Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts in ligand-bound vs. unbound states.
- Molecular Dynamics (MD) Simulations : Dock the compound into HDAC or kinase active sites (e.g., using AutoDock Vina) to predict binding modes and validate via mutagenesis .
Q. How should contradictions between in vitro and in vivo activity data be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and oral bioavailability. Low in vivo efficacy may stem from rapid clearance or poor membrane permeability.
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance half-life.
- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations (e.g., 10% FBS vs. serum-free), and incubation times (48 vs. 72 hours).
- Control Replicates : Include triplicate technical and biological replicates to reduce variability.
- Reference Compounds : Use the same batch of reference drugs (e.g., paclitaxel) across studies to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
